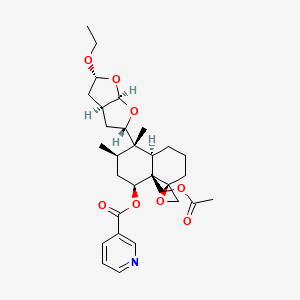

(S)-tosufloxacin(1+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

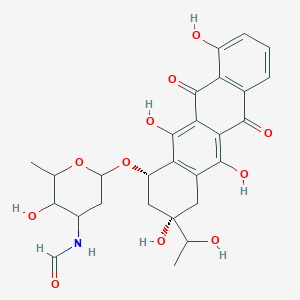

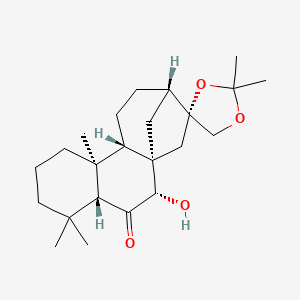

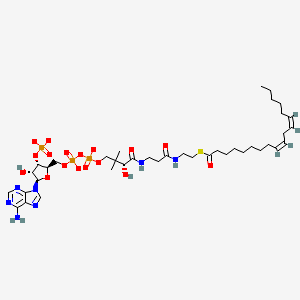

(S)-tosufloxacin(1+) is a 1-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5-oxo-5,8-dihydro-1,8-naphthyridin-2-yl]pyrrolidin-3-aminium having S configuration. It is a conjugate acid of a (S)-tosufloxacin. It is an enantiomer of a (R)-tosufloxacin(1+).

Scientific Research Applications

1. Tuberculosis Treatment Considerations

- Case Study on Misdiagnosis of Tuberculosis : Tosufloxacin, not used for treating Mycobacterium tuberculosis, was initially effective in a pneumonia case later diagnosed as tuberculosis. This suggests careful monitoring is needed when using antibiotics like tosufloxacin in suspected tuberculosis cases (Fujishima et al., 2019).

2. Antimicrobial Activity

- Efficacy Against Tropical Pathogens : Tosufloxacin showed superior in vitro activity against Salmonella, E. coli, and Pseudomonas pseudomallei, suggesting its potential as a treatment for a range of bacterial infections in tropical regions (Srimuang et al., 2012).

- Bacterial Resistance Evolution : A study on tosufloxacin-resistant Streptococcus pneumoniae strains in children since the drug's approval in Japan highlighted the evolution of bacterial resistance and the need for appropriate administration (Takeuchi et al., 2017).

- Infections in Hematological Malignancies : Tosufloxacin tosilate's effect on preventing secondary infections in patients with various hematological malignancies was evaluated, highlighting its broad spectrum of antibacterial activity (Sawada et al., 2012).

- Quinolone Susceptibility in Respiratory Infections : Study on respiratory infections potentially caused by Haemophilus influenzae less susceptible to quinolones stressed the importance of considering low-susceptible strains in treatment decisions (Hara et al., 2020).

3. Drug Development and Properties

- Spectroscopic Analysis : A study on the inclusion complex of tosufloxacin tosylate and hydroxypropyl-β-cyclodextrin prepared by solution-enhanced dispersion with supercritical CO2 offered insights into improving the drug's solubility and dissolution properties (Sun et al., 2019).

- Terbium Sensitized Fluorescence Determination : Research on the determination of tosufloxacin using electrochemiluminescence and terbium sensitized fluorescence provided innovative approaches for drug quantification (Liu et al., 2005), (Hui-chun, 2002).

4. Biological Interactions

- Interaction with Serum Albumin : The interaction between tosufloxacin tosylate and bovine serum albumin was studied, providing insights into the drug's binding mechanisms and effects on protein conformation (Deng & Liu, 2012).

5. Clinical Applications

- Anti-Persister Activity Against S. Aureus : Tosufloxacin was identified as highly active against Staphylococcus aureus persisters, suggesting its potential for treating persistent bacterial infections (Niu et al., 2015).

properties

Product Name |

(S)-tosufloxacin(1+) |

|---|---|

Molecular Formula |

C19H16F3N4O3+ |

Molecular Weight |

405.3 g/mol |

IUPAC Name |

[(3S)-1-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5-oxo-1,8-naphthyridin-2-yl]pyrrolidin-3-yl]azanium |

InChI |

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)/p+1/t10-/m0/s1 |

InChI Key |

WUWFMDMBOJLQIV-JTQLQIEISA-O |

Isomeric SMILES |

C1CN(C[C@H]1[NH3+])C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |

Canonical SMILES |

C1CN(CC1[NH3+])C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

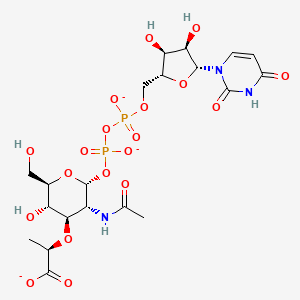

![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1264343.png)

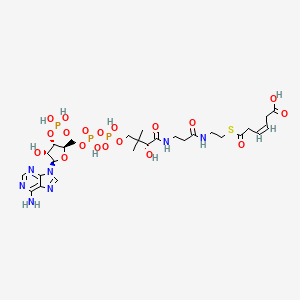

![2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1264349.png)